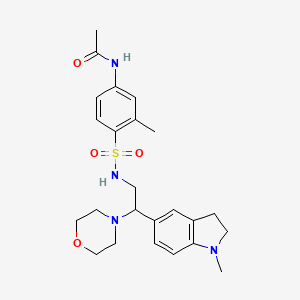

![molecular formula C21H24N2O3 B2716103 4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-86-4](/img/structure/B2716103.png)

4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

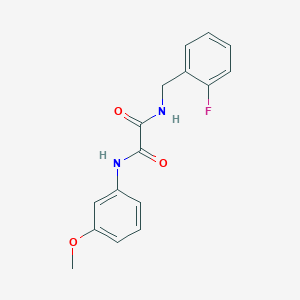

“4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen

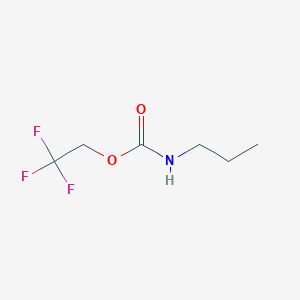

Synthesis and Chemical Properties

Polymer Synthesis : The synthesis of polyamides using related chemical structures has demonstrated the ability to produce materials with significant thermal stability, flexibility, and solubility in various solvents. These polymers exhibit useful levels of thermal stability with high glass transition temperatures, making them applicable in creating durable and flexible films (Hsiao et al., 2000).

Antitumor Agents : Certain benzamide derivatives have shown potential antitumor effects and excellent bioactivities, synthesized from commercially available raw materials. These compounds represent promising avenues for cancer therapy development (H. Bin, 2015).

Anti-Tubercular Scaffold : Novel derivatives related to benzamide structures were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity and were found to be non-cytotoxic to human cells, suggesting their potential as a new class of anti-tubercular drugs (Nimbalkar et al., 2018).

Material Science and Organic Chemistry

Fluorescent Materials : Research into pyridyl substituted benzamides has led to compounds with aggregation-enhanced emission (AEE) properties. These materials demonstrate potential for applications in organic electronics and photonics, showing responsiveness to various stimuli (Srivastava et al., 2017).

Organo-Soluble Polyamides : The development of organo-soluble polyamides incorporating semifluorinated aromatic units has resulted in materials with excellent solubility, thermal stability, and mechanical properties. These polyamides have applications in advanced technological fields requiring materials with specific thermal and mechanical characteristics (Bera et al., 2012).

Pharmacology and Biochemistry

- Histone Deacetylase Inhibition : Compounds structurally related to benzamides, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent histone deacetylase (HDAC) inhibitors. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Zukünftige Richtungen

The future directions for research on “4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” and similar compounds could involve further exploration of their biological activity and potential applications in medicine . This could include the design of new pyrrolidine compounds with different biological profiles .

Wirkmechanismus

Target of Action

The compound “4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” contains a pyrrolidine ring . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets of this compound would depend on the particular disease it is designed to treat.

Mode of Action

The mode of action of “this compound” would likely involve interactions with its target proteins via the pyrrolidine ring . The exact nature of these interactions would depend on the specific target and the disease being treated.

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Compounds with a pyrrolidine ring are known to interact with a variety of biological targets and could potentially affect multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure and the route of administration. The pyrrolidine ring could potentially enhance the compound’s bioavailability .

Eigenschaften

IUPAC Name |

4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-3-14-26-19-11-9-16(10-12-19)21(25)22-17-6-4-7-18(15-17)23-13-5-8-20(23)24/h4,6-7,9-12,15H,2-3,5,8,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHLGWLPUINPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)

![(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2716024.png)

![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)

![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)

![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)

![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)

![6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2716036.png)

![2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide](/img/structure/B2716042.png)